tert-Butyl N-(7-chloro-1,8-naphthyridin-2-yl)carbamate
CAS No.:
Cat. No.: VC17703596
Molecular Formula: C13H14ClN3O2
Molecular Weight: 279.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H14ClN3O2 |
|---|---|
| Molecular Weight | 279.72 g/mol |
| IUPAC Name | tert-butyl N-(7-chloro-1,8-naphthyridin-2-yl)carbamate |
| Standard InChI | InChI=1S/C13H14ClN3O2/c1-13(2,3)19-12(18)17-10-7-5-8-4-6-9(14)15-11(8)16-10/h4-7H,1-3H3,(H,15,16,17,18) |
| Standard InChI Key | BWMKFUUMWWGWNJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC2=C(C=C1)C=CC(=N2)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
tert-Butyl N-(7-chloro-1,8-naphthyridin-2-yl)carbamate features a 1,8-naphthyridine core, a bicyclic aromatic system comprising two fused pyridine rings. The chlorine substituent at position 7 introduces electronegativity, influencing electronic distribution and reactivity. The Boc group (-OC(O)O(C(CH₃)₃)) at position 2 acts as a protective moiety for the amine, enabling selective deprotection under acidic conditions.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄ClN₃O₂ |
| Molecular Weight | 279.72 g/mol |
| IUPAC Name | tert-butyl N-(7-chloro-1,8-naphthyridin-2-yl)carbamate |
| Canonical SMILES | CC(C)(C)OC(=O)NC₁=NC₂=C(C=C₁)C=CC(=N₂)Cl |
| Standard InChI | InChI=1S/C13H14ClN3O2/c1-13(2,3)19-12(18)17-10-7-5-8-4-6-9(14)15-11(8)16-10/h4-7H,1-3H3,(H,15,16,17,18) |
The compound’s planar naphthyridine system facilitates π-π stacking interactions, while the Boc group enhances solubility in organic solvents such as dichloromethane and tetrahydrofuran.
Synthesis and Preparation
Synthetic Route
The synthesis involves reacting 7-chloro-1,8-naphthyridin-2-amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, such as triethylamine or sodium bicarbonate. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of Boc₂O, yielding the carbamate.
Table 2: Standard Synthesis Conditions
| Parameter | Detail |
|---|---|
| Reagents | 7-Chloro-1,8-naphthyridin-2-amine, Boc₂O, triethylamine |
| Solvent | Dichloromethane (DCM) or tetrahydrofuran (THF) |
| Temperature | 0–25°C (ambient) |
| Reaction Time | 4–12 hours |
| Yield | 70–85% (reported for analogous reactions) |
Purification and Characterization
Crude product purification typically employs column chromatography using silica gel and a hexane/ethyl acetate gradient. Final characterization relies on mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to confirm purity and structural integrity.
Reactivity and Functional Group Transformations
Deprotection of the Boc Group
The Boc carbamate is selectively cleaved under acidic conditions (e.g., HCl in dioxane or trifluoroacetic acid in DCM), regenerating the free amine. This deprotection step is critical for subsequent functionalization in drug synthesis:
Electrophilic Substitution
The electron-deficient naphthyridine ring undergoes electrophilic aromatic substitution (EAS) at position 4 or 5, though the chlorine atom’s directing effects may alter regioselectivity. Nitration or sulfonation reactions could further diversify the scaffold.
| Compound | Target Enzyme | MIC (μg/mL) against E. coli |
|---|---|---|
| Ciprofloxacin | DNA gyrase | 0.03 |
| 7-Chloro-1,8-naphthyridin-2-amine (deprotected form) | Hypothesized similar targets | Pending evaluation |
Anticancer Applications
The naphthyridine core’s ability to intercalate DNA or inhibit kinase activity suggests potential anticancer utility. Modifying the Boc-protected amine with cytotoxic payloads (e.g., alkylating agents) could yield targeted therapies, though such studies remain speculative for this specific compound.
Industrial and Research Applications
Intermediate in Drug Synthesis
This compound is pivotal in synthesizing kinase inhibitors and antimicrobial agents. For example, it could serve as a precursor to analogs of the antimalarial agent pyronaridine or the anticancer drug amonafide.
Role in Medicinal Chemistry
The Boc group’s orthogonality allows sequential functionalization of polyfunctional molecules. In fragment-based drug discovery, this carbamate enables the modular assembly of pharmacophores targeting protein-protein interactions.
| Aspect | Detail |
|---|---|
| Hazard Classification | Irritant (eyes, skin) |
| Storage Conditions | 2–8°C in airtight container |
| Stability | Stable under inert atmosphere |
| Disposal | Incinerate per EPA guidelines |
The compound is labeled "For research use only," excluding human or veterinary applications. Personal protective equipment (PPE) including gloves and goggles is mandatory during handling.
Future Research Directions
Biological Screening
Priority should be given to evaluating the compound’s antimicrobial and anticancer activity in vitro. Collaboration with academic labs could facilitate high-throughput screening against pathogen panels or cancer cell lines.
Synthetic Methodology Development
Optimizing one-pot syntheses or flow chemistry approaches could enhance yield and scalability. Exploring greener solvents (e.g., cyclopentyl methyl ether) may align with sustainable chemistry initiatives.
Structural Modifications
Introducing fluorinated or chiral substituents might improve bioavailability or target selectivity. Computational modeling (e.g., molecular docking) could guide rational design efforts.
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